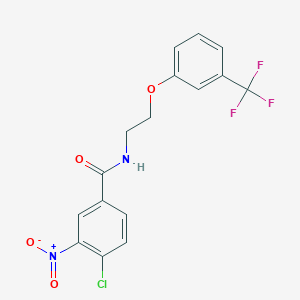

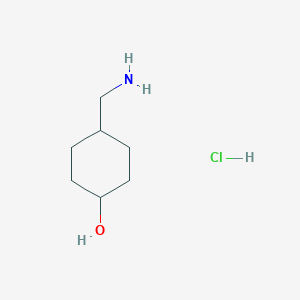

![molecular formula C16H12N4O3S B2889600 N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide CAS No. 325806-61-9](/img/structure/B2889600.png)

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is a chemical compound with the CAS Number: 325806-61-9 . It has a molecular weight of 340.36 and its IUPAC name is N’- [4- (3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide . The compound is solid in physical form .

Synthesis Analysis

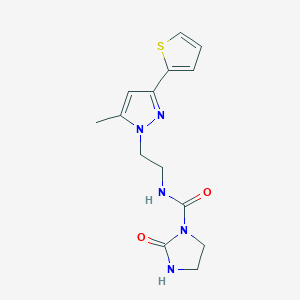

While specific synthesis details for “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” were not found, a related study discusses the synthesis of a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives . These were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .Molecular Structure Analysis

The molecular formula of “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is C16H12N4O3S . Unfortunately, specific details about the molecular structure were not found in the search results.Physical and Chemical Properties Analysis

“N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is a solid compound . It has a molecular weight of 340.36 . The InChI Code is 1S/C16H12N4O3S/c21-15 (11-5-2-1-3-6-11)18-19-16-17-14 (10-24-16)12-7-4-8-13 (9-12)20 (22)23/h1-10H, (H,17,19) (H,18,21) .科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research indicates that compounds bearing the Biphenyl moiety, including benzohydrazides, exhibit significant medicinal properties, such as anti-inflammatory and analgesic activities. The synthesis of novel benzohydrazides has shown that certain compounds display moderate to high anti-inflammatory activity, suggesting their potential application in treating inflammation-related conditions (Reddy & Kathale, 2017).

Antimicrobial and Antifungal Activities

Derivatives of N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide have been synthesized and assessed for their antimicrobial and antifungal properties. Studies show that these compounds exhibit good antimicrobial activity against various bacterial and fungal species, making them candidates for developing new antimicrobial agents. Such activity is attributed to the presence of specific substituents that enhance their effectiveness against microbial strains (Chawla, 2016).

Antioxidant and Glucosidase Inhibitory Potential

Compounds derived from this compound have been explored for their antioxidant properties and their ability to inhibit glucosidase, an enzyme relevant to diabetes management. These compounds exhibit high scavenging activity and significant glucosidase inhibitory potential, which could make them valuable in the treatment of oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).

Luminescence Sensitization

The thiophenyl-derivatized nitrobenzoato ligands, related to the chemical structure of interest, have been evaluated for their ability to sensitize the luminescence of Eu(III) and Tb(III). These studies contribute to the field of luminescent materials, offering insights into designing new compounds for optical applications, such as sensors and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Activity

Investigations into the anticancer activity of benzohydrazide derivatives have demonstrated their potential efficacy against various cancer cell lines. This research suggests the therapeutic value of these compounds in developing new anticancer drugs, highlighting the importance of the benzohydrazide moiety in medicinal chemistry (Asegbeloyin et al., 2014).

作用機序

Safety and Hazards

The safety information available indicates that “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

将来の方向性

A study on related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising results in inhibiting cancer cell proliferation . This suggests potential future directions in exploring “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” and similar compounds for their potential in cancer treatment .

特性

IUPAC Name |

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(11-5-2-1-3-6-11)18-19-16-17-14(10-24-16)12-7-4-8-13(9-12)20(22)23/h1-10H,(H,17,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZGXZUEKKWISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)

![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2889527.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2889529.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)